![molecular formula C19H20N2O4 B2614786 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide CAS No. 1261016-16-3](/img/structure/B2614786.png)
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide, also known as 2-CNA, is a synthetic compound that has been widely studied for its potential applications in a variety of scientific research fields. It is an organic compound that belongs to the class of compounds known as amides, and it has been used in both laboratory and clinical settings.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Researchers have explored various synthetic routes and chemical transformations of compounds structurally related to 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide. For example, a study by Adogla et al. (2012) demonstrates a selective methoxy ether cleavage followed by a selective acylation, highlighting the compound's utility in supramolecular chemistry and as precursors to flavors, fragrances, and pesticides (Adogla et al., 2012). Another study by Song et al. (2015) on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives emphasizes the influence of molecular stacking on optical properties, relevant for material science applications (Song et al., 2015).
Antitumor Agents
The search for new antitumor agents has led to the design and synthesis of derivatives based on the structural framework of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide. Romagnoli et al. (2014) identified derivatives with strong antiproliferative activity against a wide panel of cancer cell lines, underscoring the potential of such compounds in cancer therapy (Romagnoli et al., 2014).
Photophysical and Electrochromic Materials
The modification of electronic properties through structural changes in compounds related to 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide has been explored for applications in photophysical and electrochromic materials. Galer et al. (2014) discuss the synthesis and emission properties of BF2 complexes with methoxy groups, revealing their potential in developing materials with multiple chromisms and aggregation-induced emission (Galer et al., 2014).
Renewable Materials and Green Chemistry
The synthesis of thermosetting resins and thermoplastics from vanillin-derived compounds, including those structurally similar to 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide, highlights the role of such molecules in the development of renewable materials. Harvey et al. (2015) synthesized cyanate ester resins and polycarbonates from vanillin, demonstrating the feasibility of deriving high-performance materials from renewable resources (Harvey et al., 2015).
properties
IUPAC Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-15-8-9-17(24-2)13(11-15)10-14(12-20)19(22)21-16-6-4-5-7-18(16)25-3/h4-9,11,14H,10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHOBXAWZLGADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(C#N)C(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.